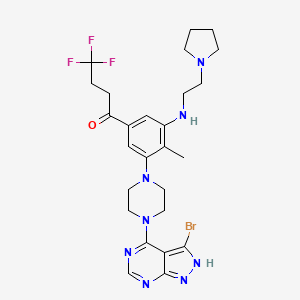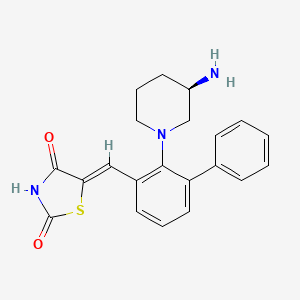
AZD1208
Übersicht
Beschreibung
AZD1208 ist ein potenter und selektiver Inhibitor der Pim-Kinase-Familie, die Pim-1, Pim-2 und Pim-3 umfasst. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, wie z. B. Zellproliferation, Überleben und Differenzierung. This compound hat in präklinischen Modellen der akuten myeloischen Leukämie eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist optimiert für Kosteneffizienz, Skalierbarkeit und Einhaltung regulatorischer Standards. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, Durchflusssystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
AZD1208 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Pim-Kinasen in verschiedenen biochemischen Pfaden zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Inhibition von Pim-Kinasen auf Zellproliferation, Apoptose und Differenzierung zu untersuchen.
Medizin: Wird als therapeutisches Mittel zur Behandlung hämatologischer Malignome wie akuter myeloischer Leukämie und chronischer lymphatischer Leukämie untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und als Leitverbindung für die Medikamentenentwicklung
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Pim-Kinasen selektiv hemmt. Diese Kinasen sind an der Phosphorylierung verschiedener Substrate beteiligt, die den Zellzyklusfortschritt, das Überleben und die Proteinsynthese regulieren. Durch die Hemmung von Pim-Kinasen induziert this compound einen Zellzyklusarrest und Apoptose in Krebszellen. Zu den molekularen Zielstrukturen gehören Proteine wie Bcl-2-Antagonist des Zelltods, 4EBP1 und p70S6K, die an der Regulation der Apoptose und Proteintranslation beteiligt sind .
Wirkmechanismus
Target of Action
It effectively inhibits all three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3 . These kinases are upregulated in several types of leukemias and lymphomas . They promote cell proliferation and survival downstream of cytokine and growth factor signaling pathways .
Mode of Action
AZD1208 interacts with its targets, the Pim kinases, leading to a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6 . This interaction also results in increases in cleaved caspase 3 and p27 .
Biochemical Pathways
The inhibition of Pim kinases by this compound affects several biochemical pathways. It suppresses the phosphorylation of p70S6K and 4EBP1, and it also suppresses messenger RNA translation . These effects are representative of Pim inhibition in sensitive acute myeloid leukemia (AML) cell lines .
Pharmacokinetics
The systemic exposure of this compound (AUC and Cmax) was variable but largely proportional with doses up to 700 mg . It was less than proportional from 700-800 mg . After multiple dosing, exposure at all doses was similar, with no increase in exposure with increasing doses .
Result of Action
this compound causes cell cycle arrest and apoptosis in MOLM-16 cells . This is accompanied by a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6, as well as increases in cleaved caspase 3 and p27 . This compound inhibits the growth of MOLM-16 and KG-1a xenograft tumors in vivo with a clear pharmacodynamic-pharmacokinetic relationship .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, hypoxia and radiation can induce Pim-1 expression . In addition, the effectiveness of this compound can be enhanced by activators of the p53 pathway, such as radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD1208 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZD1208 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und Wasserstoffgas.
Substitution: Häufige Reagenzien sind Halogene, Alkylierungsmittel und Nukleophile wie Amine und Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Produkten führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was die pharmakologischen Eigenschaften der Verbindung verbessert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SGI-1776: Ein weiterer Pim-Kinase-Inhibitor mit ähnlicher Selektivität und Potenz.
TP-3654: Ein selektiver Inhibitor der Pim-1-Kinase mit potenzieller Antikrebsaktivität.
LGB-321: Ein dualer Inhibitor von Pim- und FLT3-Kinasen, der in präklinischen Modellen von Leukämie Wirksamkeit zeigt
Einzigartigkeit von AZD1208
This compound ist einzigartig aufgrund seiner hohen Selektivität für alle drei Pim-Kinase-Isoformen und seiner oralen Bioverfügbarkeit. Es hat in präklinischen Modellen der akuten myeloischen Leukämie eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht. Darüber hinaus unterscheidet es sich von anderen ähnlichen Verbindungen durch seine Fähigkeit, die Pim-Kinase-Aktivität in nanomolaren Konzentrationen zu hemmen .
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJKPPARUPFJM-UWCCDQBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026025 | |
| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204144-28-4 | |
| Record name | AZD-1208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1208 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


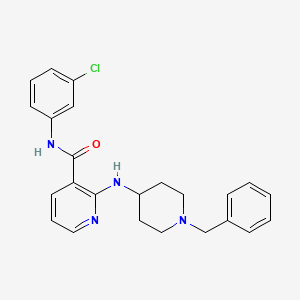
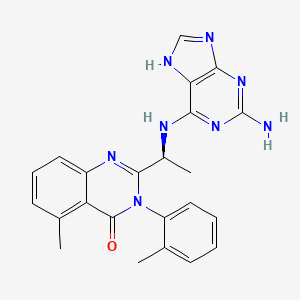
![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
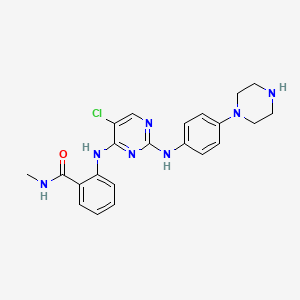
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

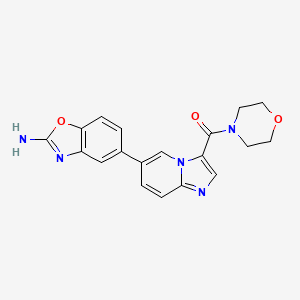

![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)
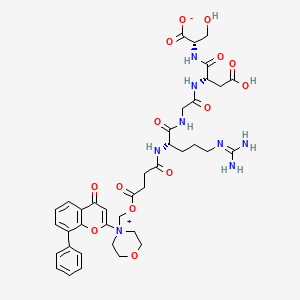
![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)
